N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide
Description
This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10,11-dihydro-11-oxo core structure with methyl substituents at positions 8 and 10. The 2-(4-fluorophenyl)acetamide moiety is attached to the oxazepine ring at position 2. The fluorine atom on the phenyl group enhances electronegativity and may influence metabolic stability, while the dimethyl substituents likely modulate steric and electronic properties of the oxazepine scaffold .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-14-3-9-21-19(11-14)26(2)23(28)18-13-17(8-10-20(18)29-21)25-22(27)12-15-4-6-16(24)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANKCUVYDRVKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse biological activities. Understanding the biological activity of this compound is essential for exploring its potential in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
- CAS Number : 922009-50-5
Structural Features
The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its unique properties. The presence of substituents such as dimethyl groups and a fluorophenyl moiety enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922009-50-5 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
- Antipsychotic Properties : Some derivatives are investigated for their potential in managing schizophrenia and other psychotic disorders.
- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Antidepressant Activity :
- A study demonstrated that related oxazepine compounds exhibit significant antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain.
-
Neuroprotective Effects :
- Research has indicated that certain dibenzo[b,f][1,4]oxazepines possess neuroprotective properties against oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
-
Anti-cancer Potential :
- Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.0 |
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 18.0 |
These results indicate that the compound has selective cytotoxicity towards certain cancer cell types.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
The target compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from thiazepine-based analogues. For example:
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (): Replacing the oxygen atom in the oxazepine ring with sulfur (thiazepine) increases polarizability and alters ring conformation.
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (): The thiazepine ring and 4-methoxyphenyl group contrast with the target compound’s oxazepine and 4-fluorophenyl groups. Methoxy substituents may enhance solubility but reduce passive membrane permeability compared to fluorine .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Dibenzo[b,f][1,4]oxazepine | 8,10-dimethyl | 2-(4-fluorophenyl)acetamide |
| 4-Methoxybenzyl thiazepine derivative | Dibenzo[b,f][1,4]thiazepine | 10-ethyl, 8-carboxylate 5-oxide | 4-methoxybenzyl ester |
| N-(10-Ethyl-thiazepin-8-yl) derivative | Dibenzo[b,f][1,4]thiazepine | 10-ethyl | 2-(4-methoxyphenyl)acetamide |
Substituent Effects on Pharmacokinetics and Reactivity
- Trifluoromethyl vs. Fluorophenyl : The compound N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () replaces the 4-fluorophenyl group with a trifluoromethylbenzamide. The trifluoromethyl group increases lipophilicity (logP) but may reduce hydrogen-bonding capacity compared to the acetamide’s NH moiety .
- Nitro and Butyl Substituents: N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide () introduces a nitro group and butyl chain.
Table 2: Substituent Impact on Properties
| Compound | Substituent | Electronic Effect | Physicochemical Impact |
|---|---|---|---|
| Target Compound | 4-fluorophenyl | Moderate electron withdrawal | Enhanced metabolic stability |
| Trifluoromethylbenzamide derivative | CF3 | Strong electron withdrawal | Increased lipophilicity |
| Nitro-butyl derivative | NO2, butyl | Strong electron withdrawal | Reduced solubility, steric hindrance |
Hydrogen-Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core formation : Cyclization of substituted benzoxazepine precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the dibenzo[b,f][1,4]oxazepine scaffold .
Acylation : Reaction of the amine group on the oxazepine core with 2-(4-fluorophenyl)acetyl chloride in the presence of a coupling agent (e.g., EDCI or DCC) .
Purification : Use of column chromatography (silica gel) or preparative HPLC to isolate the target compound .
- Critical parameters include reaction temperature (often 80–100°C), solvent choice (e.g., DCM or THF), and stoichiometric control to minimize side products.
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₂₃H₂₀FN₂O₃) and isotopic patterns .
- X-ray Diffraction (XRD) : For crystallographic validation using programs like SHELXL or SHELXTL .
- Additional techniques include FT-IR (to confirm carbonyl and amide bonds) and HPLC for purity assessment (>95% recommended for biological studies) .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Observed Activities :
- Histone Deacetylase (HDAC) Inhibition : Similar dibenzooxazepine derivatives show modulation of histone acetylation, suggesting epigenetic regulation potential .
- Antimicrobial Effects : Fluorophenyl acetamide derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Screening Protocols :
- Enzyme inhibition assays (e.g., HDAC fluorometric kits) .
- Microbial growth inhibition studies (MIC/MBC determination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Experimental Design :
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (e.g., temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and reagent ratios for maximal yield .
- Case Study : For acylation steps, switching from batch to flow chemistry improved yields by 15–20% in related compounds .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?
- Conflict Analysis Framework :
Re-evaluate Computational Models : Validate docking simulations (e.g., AutoDock Vina) with mutational studies on target proteins .
Multi-parametric Solubility Profiling : Assess solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with logP calculations .
Biological Context : Use cell-based assays (e.g., cytotoxicity in HepG2 cells) to confirm activity despite low solubility .
- Example: A related compound showed poor aqueous solubility but retained nanomolar HDAC inhibition due to enhanced membrane permeability .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Advanced Methodologies :
- Molecular Dynamics (MD) Simulations : Study binding stability with HDAC isoforms (e.g., HDAC6 vs. HDAC1) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. HDAC-knockout cell lines .
Q. How can researchers address solubility limitations for in vivo studies?
- Formulation Strategies :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility .
- Nanoformulations : Develop liposomal or polymeric nanoparticles for sustained release .
- Validation : Monitor plasma pharmacokinetics (PK) and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
